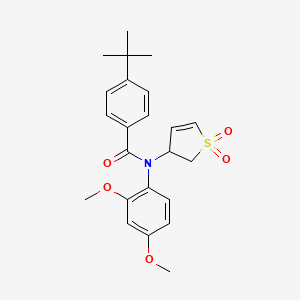![molecular formula C25H31N3O B11417744 N-{3-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B11417744.png)
N-{3-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used as pharmacophores in medicinal chemistry. This particular compound features a benzimidazole core linked to a cyclohexanecarboxamide group via a propyl chain, with a 3-methylbenzyl substituent on the benzimidazole nitrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, in an acidic medium.
Alkylation: The benzimidazole core is then alkylated with 3-methylbenzyl chloride in the presence of a base like potassium carbonate to introduce the 3-methylbenzyl group.
Linking Propyl Chain: The alkylated benzimidazole is reacted with 1-bromo-3-chloropropane to introduce the propyl chain.
Amidation: Finally, the propylated benzimidazole is reacted with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{3-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzimidazole nitrogen can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate or triethylamine.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
N-{3-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{3-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with nucleic acids and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and inhibition of viral replication.
Comparación Con Compuestos Similares
Similar Compounds
- N-{3-[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide
- N-{3-[1-(2-Methylbenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide
- N-{3-[1-(3-Methylbenzyl)-1H-benzimidazol-2-yl]propyl}cycloheptanecarboxamide
Uniqueness
N-{3-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide is unique due to its specific substitution pattern and the presence of a cyclohexanecarboxamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C25H31N3O |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
N-[3-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]propyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C25H31N3O/c1-19-9-7-10-20(17-19)18-28-23-14-6-5-13-22(23)27-24(28)15-8-16-26-25(29)21-11-3-2-4-12-21/h5-7,9-10,13-14,17,21H,2-4,8,11-12,15-16,18H2,1H3,(H,26,29) |
Clave InChI |
HHOMQIWZLXNGRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2CCCNC(=O)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11417672.png)
![2-[(4-fluorobenzyl)amino]-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11417678.png)

![7-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11417696.png)
![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide](/img/structure/B11417698.png)

![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11417725.png)
![4-chloro-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzamide](/img/structure/B11417727.png)
![1-(4-chlorophenyl)-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11417730.png)

![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-methylbenzamide](/img/structure/B11417746.png)
![5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11417748.png)
![{3-[5-Chloro-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-6-oxo-6H-pyridazin-1-yl]-adamantan-1-yl}-acetic acid](/img/structure/B11417751.png)
